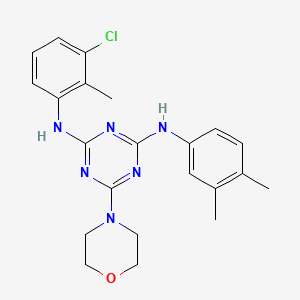

N2-(3-chloro-2-methylphenyl)-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Description

N2-(3-Chloro-2-methylphenyl)-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by its substitution pattern:

- N2 position: 3-chloro-2-methylphenyl group, introducing steric bulk and moderate lipophilicity.

- N4 position: 3,4-dimethylphenyl group, enhancing hydrophobic interactions.

- C6 position: Morpholine ring, contributing to solubility via hydrogen bonding and conformational stability .

Its synthesis likely follows general triazine alkylation/amination procedures, as seen in and , where chloromethyl intermediates react with phenolic or amine nucleophiles under basic conditions (e.g., K₂CO₃ in DMF).

Propriétés

IUPAC Name |

2-N-(3-chloro-2-methylphenyl)-4-N-(3,4-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN6O/c1-14-7-8-17(13-15(14)2)24-20-26-21(25-19-6-4-5-18(23)16(19)3)28-22(27-20)29-9-11-30-12-10-29/h4-8,13H,9-12H2,1-3H3,(H2,24,25,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJWKRKRGXYGAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=C(C(=CC=C4)Cl)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N2-(3-chloro-2-methylphenyl)-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a novel compound belonging to the class of triazines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The structural complexity of this molecule, which includes multiple functional groups, suggests a diverse range of biological interactions.

The molecular formula of N2-(3-chloro-2-methylphenyl)-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is C22H25ClN6O with a molecular weight of 424.9 g/mol. Its structure features a triazine ring substituted with chloro and dimethylphenyl groups as well as a morpholine moiety, which may enhance its solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C22H25ClN6O |

| Molecular Weight | 424.9 g/mol |

| CAS Number | 946209-00-3 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate various signaling pathways involved in cell proliferation and survival. Notably, compounds containing triazine structures have been reported to inhibit key pathways such as the PI3K/Akt signaling pathway, which is crucial in cancer biology .

Antitumor Activity

Research indicates that triazine derivatives exhibit significant antitumor properties. For instance, related compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth in xenograft models . The mechanism often involves the inhibition of the PI3K/mTOR pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Antimicrobial Activity

In addition to anticancer properties, N2-(3-chloro-2-methylphenyl)-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine has shown promising antimicrobial activity. Studies on structurally similar triazines indicate effectiveness against both Gram-positive and Gram-negative bacteria. The antibacterial mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Structure-Activity Relationship (SAR)

The biological potency of triazine derivatives is often influenced by their structural features. Substituents such as chloro and dimethyl groups can enhance lipophilicity and improve membrane permeability. This relationship underscores the importance of optimizing chemical modifications to enhance biological activity while minimizing toxicity .

Case Studies

- Antitumor Efficacy : In a study involving bis(morpholino-1,3,5-triazine) derivatives similar to our compound, significant antitumor effects were observed in both subcutaneous and orthotopic xenograft models when administered intravenously . The study highlighted the potential for these compounds as therapeutic agents in cancer treatment.

- Antibacterial Evaluation : A recent investigation into the antibacterial properties of triazine derivatives demonstrated effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The compounds were tested using the agar diffusion method, showing zones of inhibition comparable to established antibiotics .

Comparaison Avec Des Composés Similaires

Comparison with Similar Triazine Derivatives

Structural and Functional Analogues

N2-(4-Chlorophenyl)-N4-(3,4-dimethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride ()

- Key differences: N2 substituent: 4-Chlorophenyl (vs. 3-chloro-2-methylphenyl in the target compound). C6 substituent: Pyrrolidine (5-membered ring) instead of morpholine (6-membered ring with oxygen). Pyrrolidine’s lack of oxygen limits hydrogen-bonding capacity, reducing solubility . Salt form: Hydrochloride salt enhances aqueous solubility but may alter pharmacokinetics compared to the free base.

6-(4-Morpholinyl)-N-phenyl-N′-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine ()

- Key differences: N2/N4 substituents: Phenyl and 3-(trifluoromethyl)phenyl groups. C6 substituent: Morpholine (shared with the target compound), suggesting similar solubility profiles.

N2-(4-Fluorophenyl)-6-((4-fluorophenyl)thio)-1,3,5-triazine-2,4-diamine (Compound 40, )

- Key differences :

Physicochemical and Pharmacokinetic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.